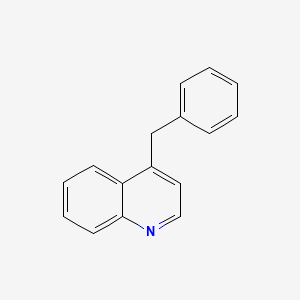
4-Benzylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline core with a benzyl group attached at the fourth position. Quinoline itself is a fusion of a benzene ring and a pyridine ring, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry
Vorbereitungsmethoden
The synthesis of 4-Benzylquinoline can be achieved through various methods. One common approach involves the reaction of a halogenated eneyne compound with an arylamine compound . This method is advantageous due to its high yield and ease of purification. Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
4-Benzylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 1,4-benzoquinone, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: It is used in the development of dyes, pigments, and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors . The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
4-Benzylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents.
Amodiaquine: Another antimalarial with a similar structure but different pharmacological properties.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, which also exhibit interesting biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
5632-14-4 |
|---|---|
Molekularformel |
C16H13N |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-14-10-11-17-16-9-5-4-8-15(14)16/h1-11H,12H2 |
InChI-Schlüssel |
ODDXXJBOFFDGHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


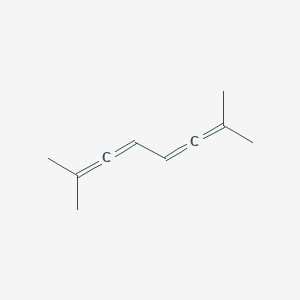
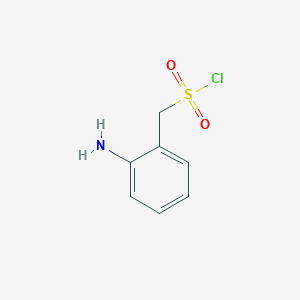
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
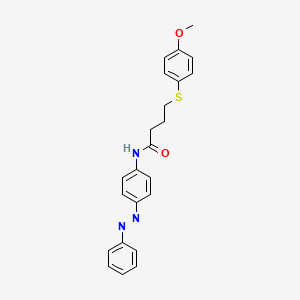


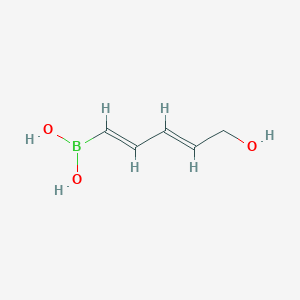
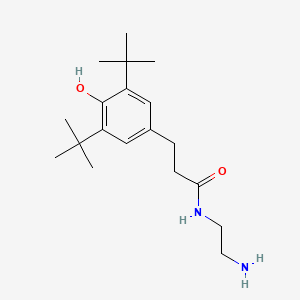
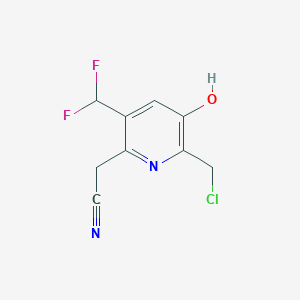
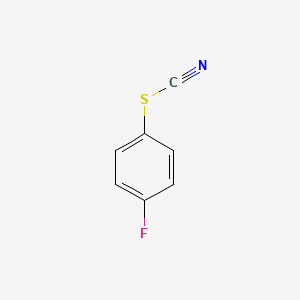
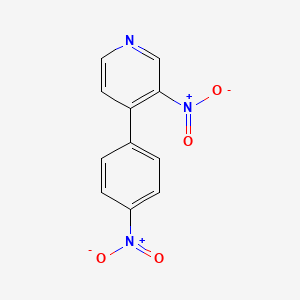
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
